molecular formula C31H34N4O5S B2618334 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 443351-50-6

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2618334
CAS No.: 443351-50-6
M. Wt: 574.7
InChI Key: HVAWTFBCCFPTSR-UHFFFAOYSA-N
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Description

This compound features a quinazolin-4-one core substituted with three distinct moieties:

  • Sulfanyl-linked piperazinyl-oxoethyl group: A thioether bridge connects the quinazolinone core to a 2-oxoethyl group, which is further substituted with a 4-(2-methoxyphenyl)piperazine. The piperazine ring enhances solubility and may mediate interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O5S/c1-38-26-11-7-6-10-25(26)33-16-18-34(19-17-33)29(36)21-41-31-32-24-9-5-4-8-23(24)30(37)35(31)15-14-22-12-13-27(39-2)28(20-22)40-3/h4-13,20H,14-19,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAWTFBCCFPTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3,4-dihydroquinazolin-4-one involves multiple steps, starting with the preparation of the quinazolinone core This is typically achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure featuring:

  • A quinazolinone core , which is known for its diverse biological activities.
  • Methoxyphenyl and piperazine moieties that may contribute to its pharmacological profile.

Molecular Formula

  • C : 24
  • H : 28
  • N : 2
  • O : 6
  • S : 1

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against various cancer cell lines, showing promising results:

Cell LineIC50 (µM)Reference
HCT-15 (Colon)< 10
Jurkat (Leukemia)< 5
A-431 (Skin)< 15

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Molecular dynamics simulations suggest that the compound interacts with critical proteins involved in cell survival pathways, particularly through hydrophobic interactions and hydrogen bonding.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy was assessed using the dilution method:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

The presence of electron-donating groups in its structure is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. In animal models, it exhibited significant protection against seizures induced by pentylenetetrazol (PTZ), indicating its potential as a therapeutic agent for epilepsy:

  • Protection Rate : 80% at a dose of 50 mg/kg
  • Mechanism : Likely involves modulation of GABAergic activity, enhancing inhibitory neurotransmission in the central nervous system.

Case Study 1: Anticancer Efficacy

In a study involving the treatment of HCT-15 colon cancer cells, the compound was administered at varying concentrations. Results showed a dose-dependent reduction in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutics such as doxorubicin. This suggests a potential for use in combination therapies to enhance efficacy while reducing side effects.

Case Study 2: Antimicrobial Effectiveness

A clinical evaluation tested the compound against multi-drug resistant strains of bacteria. The results indicated that it not only inhibited growth but also reduced biofilm formation, which is crucial in treating chronic infections.

Comparison with Similar Compounds

Role of Piperazine Substitution

  • The target compound’s 4-(2-methoxyphenyl)piperazine moiety distinguishes it from analogs with fluorophenyl () or imidazole/dioxolane groups (). Methoxy groups enhance π-π stacking and may improve binding to GPCRs compared to electron-withdrawing fluorine .
  • Piperazine derivatives in –3 and 7 exhibit antifungal activity due to triazole/dioxolane substituents, suggesting the target compound’s pharmacology may diverge significantly .

Sulfanyl vs. Oxadiazole Linkers

Methoxy vs. Hydroxy Groups

  • The 3,4-dimethoxyphenyl group in the target compound increases lipophilicity relative to the 2-hydroxyquinazolinone in , likely enhancing blood-brain barrier penetration .

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